N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide
Description
N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-12-15(11-16-19)17-13-6-5-7-14(10-13)18-23(21,22)20-8-3-2-4-9-20/h5-7,10-12,17-18H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPNHHCEJTBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC(=CC=C2)NS(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-methylpyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Amination Reaction: The 1-methylpyrazole is then reacted with 3-nitroaniline to form 3-[(1-methylpyrazol-4-yl)amino]aniline. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of the nitro group to an amine.
Formation of the Piperidine Ring: The next step involves the formation of the piperidine ring. This can be achieved by reacting the aniline derivative with piperidine under basic conditions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-pyrazol-4-yl)phenyl]piperidine-1-sulfonamide: Similar structure but lacks the methyl group on the pyrazole ring.
N-[3-(1-methylpyrazol-4-yl)phenyl]piperidine-1-sulfonamide: Similar but with different substituents on the aromatic ring.
Uniqueness
N-[3-[(1-methylpyrazol-4-yl)amino]phenyl]piperidine-1-sulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the pyrazole ring can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
